molecular formula C32H38O20 B12362754 2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxychromen-4-one

2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxychromen-4-one

Cat. No.: B12362754
M. Wt: 742.6 g/mol
InChI Key: RLTNQOUWXZXZCS-MBVAAFKCSA-N
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Description

2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxychromen-4-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its intricate structure, is of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The process may include:

    Formation of the chromen-4-one core: This can be achieved through cyclization reactions involving phenolic compounds.

    Glycosylation: The attachment of sugar moieties (oxan-2-yl groups) is often carried out using glycosyl donors and acceptors under acidic or enzymatic conditions.

    Hydroxylation: Introduction of hydroxyl groups at specific positions can be done using hydroxylating agents like hydrogen peroxide or through enzymatic methods.

Industrial Production Methods

Industrial production of such complex compounds may involve biotechnological approaches, including the use of genetically engineered microorganisms to produce the compound in large quantities. Alternatively, chemical synthesis in a controlled environment with optimized reaction conditions can be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Various substitution reactions can occur, where functional groups are replaced by others, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for glycosylation and other reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of flavonoids and their derivatives.

Biology

In biological research, the compound is investigated for its potential health benefits, including antioxidant and anti-inflammatory effects. It is also studied for its role in cellular signaling pathways.

Medicine

In medicine, the compound is explored for its therapeutic potential in treating various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry

In the industrial sector, the compound may be used in the development of nutraceuticals, cosmetics, and pharmaceuticals due to its bioactive properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It may interact with enzymes, receptors, and other proteins, modulating their activity. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The anti-inflammatory effects may involve inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Myricetin: Exhibits strong antioxidant activity and potential neuroprotective effects.

Uniqueness

What sets 2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxychromen-4-one apart is its complex structure, which may confer unique biological activities and interactions compared to simpler flavonoids.

Properties

Molecular Formula

C32H38O20

Molecular Weight

742.6 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C32H38O20/c1-9-19(38)23(42)26(45)30(48-9)47-8-17-21(40)24(43)29(52-31-25(44)20(39)15(37)7-46-31)32(50-17)51-28-22(41)18-14(36)5-11(33)6-16(18)49-27(28)10-2-3-12(34)13(35)4-10/h2-6,9,15,17,19-21,23-26,29-40,42-45H,7-8H2,1H3/t9-,15+,17+,19-,20-,21-,23+,24-,25+,26+,29+,30+,31-,32-/m0/s1

InChI Key

RLTNQOUWXZXZCS-MBVAAFKCSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(CO6)O)O)O)O)O)O)O)O

Origin of Product

United States

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